molecular formula C10H24Cl3N3O B599272 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride CAS No. 1337880-81-5

1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride

Cat. No. B599272
M. Wt: 308.672
InChI Key: RZTLSMBJVHOZHJ-UHFFFAOYSA-N
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Description

1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride, also known as MPT, is a synthetic compound used in the synthesis of various organic compounds. It is a versatile and useful reagent, and has become increasingly important in the fields of chemistry, biology and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride involves the reaction of 2-pyrrolidinone with 2-chloroethylmorpholine followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid to yield the final product.

Starting Materials
2-pyrrolidinone, 2-chloroethylmorpholine, sodium borohydride, hydrochloric acid

Reaction
2-pyrrolidinone is reacted with 2-chloroethylmorpholine in the presence of a base such as sodium hydroxide to yield 1-(2-Morpholinoethyl)pyrrolidin-2-one., The resulting intermediate is then reduced with sodium borohydride to yield 1-(2-Morpholinoethyl)pyrrolidin-2-ol., Finally, treatment with hydrochloric acid results in the formation of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride.

Scientific Research Applications

1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is used as a reagent for the synthesis of various organic compounds. It is also used in the synthesis of peptides, polymers, and other biopolymers. It is also used in the synthesis of drugs and other pharmaceuticals. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is used as a reagent for the synthesis of nanomaterials, such as carbon nanotubes and graphene.

Mechanism Of Action

1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride acts as an acid-base catalyst in the synthesis of various organic compounds. It is a versatile reagent, and can be used to catalyze a variety of reactions, including nucleophilic substitution, nucleophilic addition, and electrophilic substitution. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride can be used to catalyze the formation of hydrogen bonds between molecules, allowing for the formation of more stable compounds.

Biochemical And Physiological Effects

1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of physiological effects. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has been shown to have anticonvulsant and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

The use of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as a reagent has several advantages in laboratory experiments. It is a stable and inexpensive reagent, and can be used in a variety of reactions. Additionally, it is non-toxic and has a low environmental impact. However, there are some limitations to its use. It is not very soluble in water, and it is not very reactive at low temperatures.

Future Directions

1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has potential applications in many areas of science. It could be used in the synthesis of new materials, such as nanomaterials and polymers, for use in drug delivery systems. Additionally, it could be used to synthesize new drugs and pharmaceuticals. Additionally, further research could be done to explore the potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as an inhibitor of acetylcholinesterase, which could lead to the development of new drugs for the treatment of neurological disorders. Finally, further research could be done to explore the potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as an anticonvulsant and analgesic.

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrrolidin-3-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.3ClH/c11-10-1-2-13(9-10)4-3-12-5-7-14-8-6-12;;;/h10H,1-9,11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTLSMBJVHOZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CCN2CCOCC2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride

CAS RN

1337880-81-5
Record name 1-[2-(morpholin-4-yl)ethyl]pyrrolidin-3-amine trihydrochloride
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